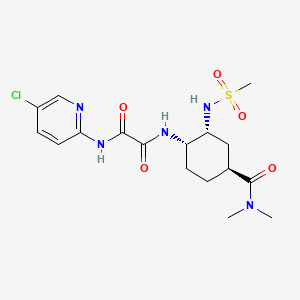
N1-(5-Chloropyridin-2-YL)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(methylsulfonamido)cyclohexyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(5-Chloropyridin-2-YL)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(methylsulfonamido)cyclohexyl)oxalamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core cyclohexyl structure. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often require careful control of temperature, pH, and solvent choice.
Major Products Formed: The major products formed from these reactions can vary, but they typically include derivatives of the original compound with modifications at specific positions on the cyclohexyl ring or the pyridine ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent or a tool in biological assays.
Industry: It can be utilized in the development of new materials or as an intermediate in the production of other industrial chemicals.
Mechanism of Action
When compared to similar compounds, N1-(5-Chloropyridin-2-YL)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(methylsulfonamido)cyclohexyl)oxalamide stands out due to its unique structural features and potential applications. Similar compounds may include other oxalamides or derivatives of pyridine and cyclohexyl structures, but the specific arrangement of functional groups in this compound gives it distinct properties and uses.
Comparison with Similar Compounds
N1-(5-Chloropyridin-2-YL)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
N1-(5-Chloropyridin-2-YL)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
N1-(5-Chloropyridin-2-YL)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
This compound's unique structure and potential applications make it a valuable subject of study and development in various scientific fields. Its synthesis, reactions, and applications highlight its importance and versatility in both research and industry.
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-(methanesulfonamido)cyclohexyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN5O5S/c1-23(2)17(26)10-4-6-12(13(8-10)22-29(3,27)28)20-15(24)16(25)21-14-7-5-11(18)9-19-14/h5,7,9-10,12-13,22H,4,6,8H2,1-3H3,(H,20,24)(H,19,21,25)/t10-,12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXNHHMKZMXWCX-WCFLWFBJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(C(C1)NS(=O)(=O)C)NC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NS(=O)(=O)C)NC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![hexyl (NZ)-N-[amino-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B8236888.png)

![ethyl 3-[[2-[[4-(N'-hexan-3-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236895.png)
![ethyl 3-[[1-methyl-2-[[4-[(E)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236913.png)
![4-[[4-[(4-Carboxyphenyl)methyl]-4-methylpiperazin-4-ium-1-yl]methyl]benzoate](/img/structure/B8236919.png)
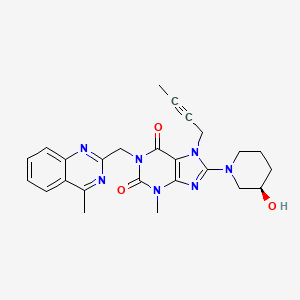
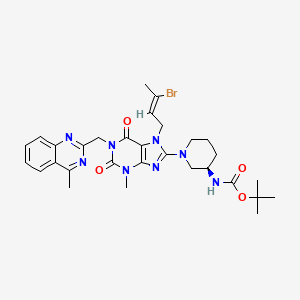
![5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B8236945.png)
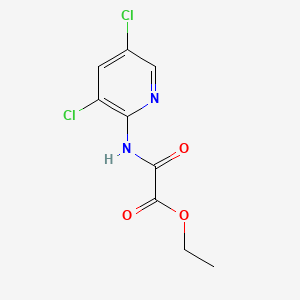
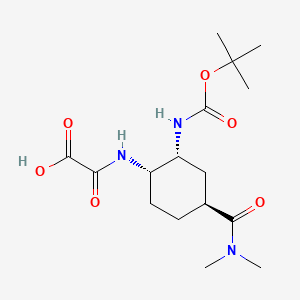
![1-Isopropyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B8236978.png)
![N1-((1S,2R,4S)-4-(DIMETHYLCARBAMOYL)-2-(5-METHYL-4,5,6,7-TETRAHYDROTHIAZOLO[5,4-C]PYRIDINE-2-CARBOXAMIDO)CYCLOHEXYL)-N2-(PYRIDIN-2-YL)OXALAMIDE](/img/structure/B8236983.png)
![N1-(5-Chloropyridin-2-YL)-N2-((1R,2S,5S)-5-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B8236989.png)
![(R)-1-(3-(4-AMINO-3-(4-PHENOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-1-YL)PIPERIDIN-1-YL)-2-METHYLPROP-2-EN-1-ONE](/img/structure/B8236993.png)
